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Compound of Interest

Compound Name: NDI-091143

Cat. No.: B8088061 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical and biophysical

properties of NDI-091143, a potent, low-nanomolar inhibitor of human ATP-citrate lyase

(ACLY). ACLY is a crucial enzyme in cellular metabolism, linking carbohydrate and lipid

metabolism, and is a key target in oncology and metabolic diseases. This document details the

inhibitory constants (Ki and IC50), the experimental methodologies used for their

determination, and the metabolic context of ACLY inhibition.

Quantitative Inhibitory Activity of NDI-091143
against Human ATP-Citrate Lyase
The inhibitory potency of NDI-091143 has been characterized through various biochemical and

biophysical assays. The following table summarizes the key quantitative data.[1][2][3]
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Parameter Value (nM) Assay Method Target

Ki 7.0
Coupled Enzyme

Assay

Human ATP-Citrate

Lyase

IC50 2.1 ADP-Glo Assay
Human ATP-Citrate

Lyase

IC50 4.8

Coupled Enzyme

Assay (monitoring

oxaloacetate

formation)

Human ATP-Citrate

Lyase

Kd 2.2
Surface Plasmon

Resonance (SPR)

Human ATP-Citrate

Lyase

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication

and further investigation.

ADP-Glo™ Kinase Assay for IC50 Determination
This assay quantifies the amount of ADP produced in the ACLY enzymatic reaction, which is

inversely proportional to the inhibitory activity of NDI-091143.

Materials:

Human recombinant ATP-Citrate Lyase (ACLY)

NDI-091143

ATP

Citrate

Coenzyme A (CoA)

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
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ADP-Glo™ Kinase Assay Kit (Promega)

White opaque 384-well assay plates

Procedure:

Compound Preparation: Prepare a serial dilution of NDI-091143 in DMSO. Further dilute in

the kinase buffer to the desired final concentrations.

Enzyme and Substrate Preparation: Prepare a solution of ACLY in kinase buffer. Prepare a

substrate mix containing ATP, citrate, and CoA in the kinase buffer.

Reaction Initiation: In a 384-well plate, add the NDI-091143 dilutions. Add the ACLY enzyme

solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room

temperature to allow for compound binding. Initiate the enzymatic reaction by adding the

substrate mix. The final reaction volume is typically 5-10 µL.

Reaction Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

Reaction Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to

each well to stop the enzymatic reaction and deplete the remaining ATP. Incubate for 40

minutes at room temperature.

ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well

to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces a

luminescent signal. Incubate for 30-60 minutes at room temperature.

Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis: The IC50 values are calculated by plotting the luminescence signal against

the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-

response curve.

Coupled Enzyme Assay for Ki and IC50 Determination
This spectrophotometric assay measures the formation of oxaloacetate, a product of the ACLY

reaction, by coupling its reduction to the oxidation of NADH by malate dehydrogenase (MDH).
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Materials:

Human recombinant ATP-Citrate Lyase (ACLY)

NDI-091143

ATP

Citrate

Coenzyme A (CoA)

Malate Dehydrogenase (MDH)

NADH

Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

UV-transparent 96-well plates or cuvettes

Procedure:

Reaction Mixture Preparation: In each well or cuvette, prepare a reaction mixture containing

assay buffer, ATP, CoA, NADH, and MDH.

Inhibitor Addition: Add varying concentrations of NDI-091143 to the reaction mixtures.

Enzyme Addition: Add ACLY to the mixture.

Reaction Initiation: Start the reaction by adding citrate.

Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm at a constant

temperature (e.g., 25°C or 37°C) using a spectrophotometer. The rate of NADH oxidation is

proportional to the rate of oxaloacetate production by ACLY.

Data Analysis:

IC50 Determination: Plot the initial reaction rates against the logarithm of the inhibitor

concentration and fit to a dose-response curve.
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Ki Determination: To determine the inhibition constant (Ki) and the mechanism of

inhibition, perform the assay with varying concentrations of both the substrate (citrate) and

the inhibitor (NDI-091143). Analyze the data using Michaelis-Menten kinetics and

appropriate models for competitive, non-competitive, or mixed-type inhibition. For NDI-
091143, kinetic studies have shown competitive inhibition with respect to citrate.[4]

Surface Plasmon Resonance (SPR) for Kd Determination
SPR is a label-free technique used to measure the binding kinetics and affinity between an

inhibitor and its target protein in real-time.

Materials:

Human recombinant ATP-Citrate Lyase (ACLY)

NDI-091143

SPR instrument (e.g., Biacore)

Sensor chip (e.g., CM5)

Amine coupling kit (EDC, NHS, ethanolamine)

Running buffer (e.g., HBS-EP+)

Procedure:

Ligand Immobilization: Immobilize ACLY onto the surface of a sensor chip using standard

amine coupling chemistry.

Analyte Preparation: Prepare a series of dilutions of NDI-091143 in the running buffer.

Binding Measurement: Inject the different concentrations of NDI-091143 over the

immobilized ACLY surface and a reference flow cell. The binding is measured as a change in

the resonance units (RU).

Dissociation Measurement: After the association phase, flow the running buffer over the chip

to monitor the dissociation of the inhibitor.
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Regeneration: If necessary, inject a regeneration solution to remove any remaining bound

inhibitor.

Data Analysis: The resulting sensorgrams (RU versus time) are analyzed using appropriate

binding models (e.g., 1:1 Langmuir binding model) to determine the association rate constant

(ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Thermal Shift Assay (Differential Scanning Fluorimetry)
This assay measures the change in the thermal stability of a protein upon ligand binding. A

stabilizing ligand will increase the melting temperature (Tm) of the protein.

Materials:

Human recombinant ATP-Citrate Lyase (ACLY)

NDI-091143

SYPRO Orange dye

Assay Buffer (e.g., PBS or HEPES buffer)

Real-time PCR instrument capable of monitoring fluorescence during a thermal melt

Procedure:

Reaction Setup: In a 96-well PCR plate, mix ACLY, SYPRO Orange dye, and either NDI-
091143 or a vehicle control in the assay buffer.

Thermal Denaturation: Place the plate in the real-time PCR instrument and subject it to a

temperature gradient (e.g., from 25°C to 95°C) with incremental increases.

Fluorescence Monitoring: Monitor the fluorescence of the SYPRO Orange dye at each

temperature increment. The dye fluoresces upon binding to hydrophobic regions of the

protein that become exposed as the protein unfolds.

Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting

temperature (Tm) is the temperature at which 50% of the protein is unfolded, which
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corresponds to the midpoint of the transition in the melting curve. A significant increase in the

Tm in the presence of NDI-091143 indicates direct binding and stabilization of the ACLY

protein.

Signaling Pathways and Experimental Workflows
Visual representations of the metabolic pathway and experimental logic are provided below

using the DOT language for Graphviz.
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Figure 1. ATP-Citrate Lyase Metabolic Pathway and NDI-091143 Inhibition.
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Figure 2. Experimental Workflow for Inhibitor Characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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